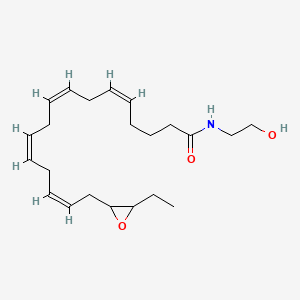
(+/-)17(18)-EpETE-Ethanolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)17(18)-EpETE-Ethanolamide is a bioactive lipid compound derived from eicosapentaenoic acid (EPA). It is part of a class of compounds known as ethanolamides, which are fatty acid derivatives. This compound has garnered interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)17(18)-EpETE-Ethanolamide typically involves the epoxidation of eicosapentaenoic acid followed by amidation with ethanolamine. The epoxidation can be achieved using peracids or other oxidizing agents under controlled conditions to ensure the formation of the desired epoxide. The amidation reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the ethanolamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation and amidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)17(18)-EpETE-Ethanolamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+/-)17(18)-EpETE-Ethanolamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of epoxides and ethanolamides.
Biology: The compound is investigated for its role in cellular signaling and its potential anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating inflammatory diseases and metabolic disorders.
Industry: It is used in the development of bioactive compounds and as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of (+/-)17(18)-EpETE-Ethanolamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in the metabolism of fatty acids and to interact with receptors involved in inflammatory responses. The exact molecular targets and pathways are still under investigation, but it is thought to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
(+/-)17(18)-EpETE-Ethanolamide can be compared with other similar compounds, such as:
Anandamide: Another ethanolamide derived from arachidonic acid, known for its role in the endocannabinoid system.
Oleoylethanolamide: A fatty acid ethanolamide involved in regulating appetite and metabolism.
Palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, which are distinct from those of other ethanolamides.
Properties
Molecular Formula |
C22H35NO3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-16-(3-ethyloxiran-2-yl)-N-(2-hydroxyethyl)hexadeca-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H35NO3/c1-2-20-21(26-20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22(25)23-18-19-24/h3,5-6,8-9,11-12,14,20-21,24H,2,4,7,10,13,15-19H2,1H3,(H,23,25)/b5-3-,8-6-,11-9-,14-12- |
InChI Key |
PVTVBNICUOQEDT-JPURVOHMSA-N |
Isomeric SMILES |
CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


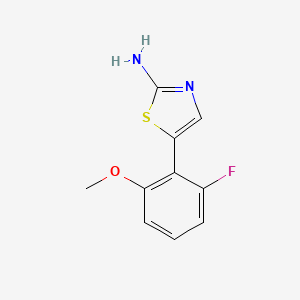
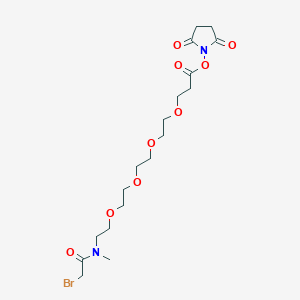


![Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI)](/img/structure/B14767856.png)
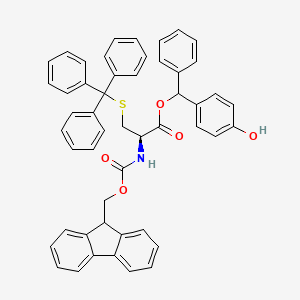
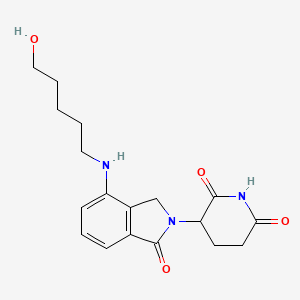
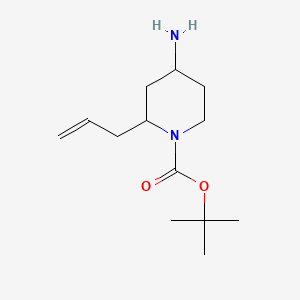
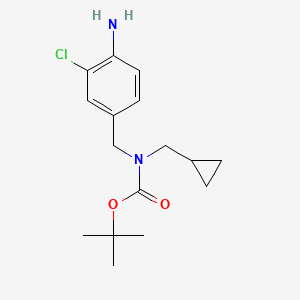

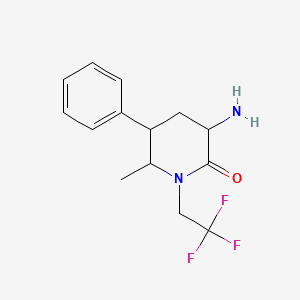
![[(9Z,19Z,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14767893.png)
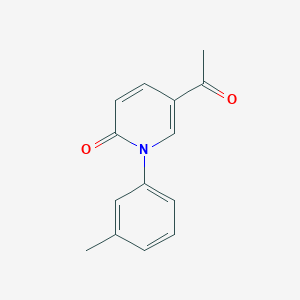
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-](/img/structure/B14767920.png)
